molecular formula C19H18O2 B008408 2-(1,1-Dimethylpropyl)anthraquinone CAS No. 32588-54-8

2-(1,1-Dimethylpropyl)anthraquinone

Cat. No.: B008408
CAS No.: 32588-54-8
M. Wt: 278.3 g/mol
InChI Key: WUKWGUZTPMOXOW-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Derivatives in Contemporary Chemical Sciences

Anthraquinones are a large class of aromatic organic compounds based on the core structure of anthraquinone (9,10-dioxoanthracene). researchgate.netnih.gov This tricyclic aromatic system is a fundamental building block in both natural and synthetic chemistry. researchgate.netnih.gov Naturally occurring anthraquinone derivatives are found in various plants, fungi, lichens, and insects. researchgate.netnih.gov

In contemporary science, anthraquinone derivatives are recognized for their wide-ranging applications, stemming from their unique chemical and physical properties. liberty.educardiff.ac.uk They are pivotal in the dye industry, where their rigid and planar structure, combined with an extended π-conjugated system, forms the basis for a vast array of bright and stable dyes. nih.govresearchgate.net The color and properties of these dyes can be finely tuned by adding different functional groups, known as auxochromes, to the anthraquinone core. liberty.edu

Beyond dyes, the applications of anthraquinone derivatives extend into materials science and medicine. researchgate.netnih.gov Their redox-active nature makes them promising candidates for organic electronics, such as in organic field-effect transistors (OFETs) and as electrode materials in rechargeable batteries. rsc.org In the field of medicinal chemistry, various anthraquinone derivatives have been investigated for their potential as therapeutic agents, with some compounds already in clinical use. researchgate.netnih.gov The planar structure of anthraquinones allows them to intercalate with DNA, a mechanism that is central to the anticancer activity of some derivatives. liberty.edu

The synthesis of specific anthraquinone derivatives can be a complex task, often involving multi-step processes such as Friedel-Crafts acylations, Diels-Alder reactions, or other annulation strategies to construct the tricyclic system. nih.govepa.gov Researchers continue to develop more efficient, one-pot synthetic methods to access these valuable compounds. scirp.org

Significance of Alkyl-Substituted Anthraquinones in Specialized Applications

The addition of alkyl groups to the anthraquinone core significantly modifies the parent molecule's physical and chemical properties, leading to their use in highly specialized industrial applications. One of the most critical roles of 2-alkyl-substituted anthraquinones is as catalysts in the Riedl-Pfleiderer (or anthraquinone) process, which is the dominant industrial method for producing hydrogen peroxide. google.comwikipedia.org

In this cyclic process, a 2-alkylanthraquinone, such as 2-ethylanthraquinone (B47962) or 2-amylanthraquinone, is dissolved in a suitable organic solvent mixture and is catalytically hydrogenated to its corresponding hydroquinone (B1673460) form (a 2-alkylanthrahydroquinone). wikipedia.orgnih.gov This hydrogenated intermediate is then oxidized with air, which regenerates the original 2-alkylanthraquinone and produces hydrogen peroxide. wikipedia.orgyoutube.com The hydrogen peroxide is subsequently extracted with water, and the regenerated alkylanthraquinone is recycled back into the hydrogenation stage. google.com

Beyond hydrogen peroxide production, alkyl-substituted anthraquinones are being explored for other advanced applications. For example, alkyl sulfonate anthraquinones have been synthesized and studied for their potential use as anolytes in aqueous organic redox flow batteries, a promising technology for large-scale energy storage. rsc.org

Rationale for Focused Research on 2-(1,1-Dimethylpropyl)anthraquinone

Focused research on this compound is driven by its established importance in industrial chemistry and its potential as a model compound for studying structure-property relationships in substituted anthraquinones. As a key reaction carrier used in the anthraquinone process, understanding its behavior is vital for optimizing hydrogen peroxide production. google.comsolvay.com

The "tert-amyl" group (1,1-dimethylpropyl) provides a balance of properties that make it particularly effective. Its branched structure and five-carbon chain contribute to high solubility in the organic solvents used in the industrial working solution. solvay.com This property is critical for achieving a high yield of hydrogen peroxide safely and efficiently. solvay.com

Detailed research into its physicochemical properties, spectroscopic characteristics, and reaction kinetics provides valuable data for chemical engineers and researchers. Studies comparing this compound with other alkyl derivatives, like 2-ethylanthraquinone and 2-tert-butylanthraquinone, help in elucidating how the specific structure of the alkyl group impacts factors such as hydrogenation rates and catalyst stability. nih.govnih.govcymitquimica.com This knowledge allows for the fine-tuning of process conditions and the selection of the optimal catalyst for specific operational requirements.

Furthermore, the synthesis of this compound itself, typically via the Friedel-Crafts reaction between phthalic anhydride (B1165640) and tert-amylbenzene (B1361367) followed by a cyclization step, presents interesting chemical challenges and opportunities for process optimization.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 32588-54-8
Molecular Formula C₁₉H₁₈O₂
Molecular Weight 278.35 g/mol
Appearance Yellowish crystal
Melting Point 60-65 °C
Boiling Point 245-273 °C
Flash Point 222 °C
Density ~0.82 - 1.148 g/cm³

Note: The reported density shows significant variation across different sources.

Compound Names Mentioned

Table 2: List of Chemical Compounds

Compound Name Synonym(s)
This compound 2-tert-Amylanthraquinone, 2-tert-Pentylanthraquinone
Anthraquinone 9,10-Dioxoanthracene
Hydrogen Peroxide
2-Ethylanthraquinone
2-Alkylanthrahydroquinone
Alkyl sulfonate anthraquinones
Phthalic anhydride
tert-Amylbenzene
2-tert-Butylanthraquinone

Properties

IUPAC Name

2-(2-methylbutan-2-yl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18O2/c1-4-19(2,3)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWGUZTPMOXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044917
Record name 2-(2-Methylbutan-2-yl)anthracene-9,10-dione
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32588-54-8
Record name 2-(1,1-Dimethylpropyl)-9,10-anthracenedione
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Record name 2-tert-Amylanthraquinone
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Record name 9,10-Anthracenedione, 2-(1,1-dimethylpropyl)-
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Record name 2-(2-Methylbutan-2-yl)anthracene-9,10-dione
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Record name 2-(1,1-dimethylpropyl)anthraquinone
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Record name 2-TERT-AMYLANTHRAQUINONE
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Synthetic Methodologies and Advanced Reaction Pathways for 2 1,1 Dimethylpropyl Anthraquinone

Regioselective Synthesis Strategies for Substituted Anthraquinones

The precise placement of functional groups on the anthraquinone (B42736) framework is critical for its intended function. Several synthetic methodologies have been developed to achieve this regioselectivity.

Diels-Alder Cycloaddition Reactions with Naphthoquinone Precursors and Substituted Butadienes

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a convergent approach to the anthraquinone skeleton. royalsocietypublishing.org This [4+2] cycloaddition typically involves the reaction of a dienophile, in this case a naphthoquinone derivative, with a diene, such as a substituted butadiene. royalsocietypublishing.org The regiochemistry of the cycloaddition is governed by the electronic and steric properties of the substituents on both the naphthoquinone and the butadiene. capes.gov.bracs.org For instance, cycloadditions of (E)-1-N-carbobenzoxyamino-1,3-butadiene with naphthoquinones can lead to regioselective syntheses of aminoanthraquinones. capes.gov.br This method is particularly useful for accessing highly substituted hydroanthraquinones, which can then be aromatized to the corresponding anthraquinone. royalsocietypublishing.org The use of a benzoyl substituent at the C2 position of the naphthoquinone dienophile has been shown to enable a highly regioselective outcome under mild conditions, yielding complex hydroanthraquinone derivatives. royalsocietypublishing.org

Friedel-Crafts Acylations with Alkyl-Substituted Benzenes and Phthalic Anhydride (B1165640)

A classic and widely used method for constructing the anthraquinone core is the Friedel-Crafts acylation. nih.govroyalsocietypublishing.org This reaction typically involves the acylation of an aromatic substrate, such as an alkyl-substituted benzene, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum trichloride. nih.govroyalsocietypublishing.orgdissertationtopic.net The initial acylation forms a 2-benzoylbenzoic acid derivative, which is then subjected to an intramolecular cyclization using a strong acid, such as sulfuric acid, to yield the anthraquinone. nih.govroyalsocietypublishing.org

While this method is robust, the synthesis of specifically substituted anthraquinones, like those with isopropyl groups, can sometimes lead to mixtures of products due to rearrangements. nih.govroyalsocietypublishing.org For example, the Friedel-Crafts reaction of 1,4-diisopropylbenzene (B50396) with phthalic anhydride can result in the migration of an isopropyl group, leading to the formation of 1,3-diisopropylanthraquinone and 2-isopropylanthraquinone. royalsocietypublishing.org The reaction conditions, including the choice of catalyst and temperature, play a crucial role in controlling the product distribution. dissertationtopic.netthieme-connect.de

Reactant (Alkyl-Substituted Benzene)Major Anthraquinone ProductsReference
1,3-Diisopropylbenzene1,3-Diisopropylanthraquinone, 2-Isopropylanthraquinone royalsocietypublishing.org
1,4-Diisopropylbenzene1,3-Diisopropylanthraquinone, 2-Isopropylanthraquinone royalsocietypublishing.org

Iridium-Catalyzed [2+2+2] Cycloaddition of 1,2-Bis(propiolyl)benzene Derivatives with Alkynes

A more modern and atom-economical approach to substituted anthraquinones involves the iridium-catalyzed [2+2+2] cycloaddition. mdpi.comresearchgate.net This reaction brings together a 1,2-bis(propiolyl)benzene derivative and an alkyne to construct the anthraquinone skeleton in a single step. mdpi.comresearchgate.net The use of an iridium catalyst, often in combination with a phosphine (B1218219) ligand such as bis(diphenylphosphino)ethane (dppe), has proven to be highly efficient, affording a wide range of substituted anthraquinones in good to excellent yields (42-93%). mdpi.comresearchgate.net This method demonstrates broad substrate scope, accommodating both terminal and internal alkynes. mdpi.comresearchgate.net The reaction conditions can be tuned, with toluene (B28343) being a suitable solvent for terminal alkynes and dichloromethane (B109758) for internal alkynes. researchgate.net

Catalyst SystemReactantsProductYieldReference
[Ir(cod)Cl]₂ / dppe1,2-Bis(propiolyl)benzene derivative, Terminal/Internal AlkynesSubstituted Anthraquinones42-93% mdpi.comresearchgate.net
[Ir(cod)Cl]₂ / rac-BINAPα,ω-Diynes, Acyl Cyanides2-AcylpyridinesHigh acs.org

Ullmann Coupling Reactions for Amino-Derivatized Anthraquinones

The Ullmann coupling reaction is a valuable method for the synthesis of amino-derivatized anthraquinones. nih.govresearchgate.netelsevierpure.com This copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (e.g., a bromoanthraquinone) and an amine. nih.govresearchgate.net Microwave-assisted Ullmann couplings have been shown to be particularly efficient, significantly reducing reaction times to as little as 2-30 minutes. nih.gov The reaction can be carried out in a phosphate (B84403) buffer using elemental copper as the catalyst and is applicable to a wide range of alkyl and aryl amines. nih.gov A solvent-free procedure has also been developed for reactions involving liquid amines. elsevierpure.com This method provides a direct route to biologically active aminoanthraquinone derivatives. nih.gov

ReactantsCatalystConditionsProductReference
Bromaminic acid, Alkyl/Aryl-aminesElemental CopperMicrowave, Phosphate bufferAlkyl/Aryl-amino-substituted anthraquinones nih.gov
2-Substituted 1-amino-4-bromoanthraquinone, AminesCopperVaries (solvent-free for liquid amines)1-amino-4-(ar)alkylaminoanthraquinone derivatives researchgate.netelsevierpure.com

Michael Addition–Elimination and Intramolecular Cyclization for Aza-Anthraquinone Analogs

The synthesis of aza-anthraquinones, where a carbon atom in the aromatic core is replaced by a nitrogen atom, can be achieved through a sequence of Michael addition–elimination and intramolecular cyclization reactions. researchgate.netfigshare.comtandfonline.com A notable example involves the SnCl₂-catalyzed reaction of 2-amino-4H-chromen-4-one with 2-benzylidenemalononitriles. researchgate.netfigshare.comtandfonline.com This methodology provides access to substituted aza-anthraquinone analogs in good to excellent yields under mild conditions. researchgate.netfigshare.comtandfonline.com The reaction proceeds through a cascade process initiated by the Michael addition of the amine to the activated alkene, followed by an intramolecular cyclization to form the heterocyclic ring system. nih.gov This approach has been successfully used to generate a library of substituted 2-amino, 3-nitrile-1-aza-anthraquinones. tandfonline.com

Functionalization and Derivatization Approaches Specific to the Anthraquinone Core

The chemical properties of the anthraquinone core, characterized by its electron-withdrawing carbonyl groups, present both challenges and opportunities for further functionalization. colab.ws Various methods have been developed to introduce a wide array of functional groups, thereby modifying the electronic and biological properties of the parent molecule. colab.wsresearchgate.net

One common strategy involves the reductive functionalization of the anthraquinone. For example, the Marschalk reaction allows for the hydroxymethylation or alkylation at the β-position of the anthraquinone ring. colab.ws This is achieved by first reducing the anthraquinone to its leuco form (dihydroanthraquinone) with a reducing agent like sodium dithionite, followed by reaction with an aldehyde and subsequent oxidation back to the anthraquinone. colab.ws

Another approach is the direct hydrogen atom transfer (d-HAT) photocatalysis, which can be used for C-H bond functionalization. rsc.org An anthraquinone-based covalent organic framework (COF) has been developed as a recyclable photocatalyst for this purpose, enabling the conversion of C-H bonds to C-N bonds. rsc.org

C-C Bond Formation Methodologies

The creation of the crucial carbon-carbon bond between the anthraquinone nucleus and the 1,1-dimethylpropyl group can be approached through several synthetic routes. The most direct and classical methods fall under the umbrella of Friedel-Crafts reactions, while more sophisticated approaches involve building the ring system with the desired substituent already incorporated.

Friedel-Crafts Type Reactions

Theoretically, the most direct pathway to introduce the 1,1-dimethylpropyl group is through a Friedel-Crafts alkylation reaction. This involves treating the parent anthraquinone molecule with a suitable alkylating agent, such as 2-chloro-2-methylbutane, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophile generated is the relatively stable tertiary carbocation, CH₃CH₂C⁺(CH₃)₂.

However, a more controllable and often preferred method is Friedel-Crafts acylation followed by reduction. This two-step process circumvents many of the issues associated with direct alkylation. The anthraquinone core would first be acylated using an acyl halide, such as pivaloyl chloride or a related structure, to form a ketone intermediate. This acyl group can then be reduced to the corresponding alkyl group via methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. The acylium ion intermediate in this reaction does not undergo rearrangement, and the deactivating nature of the introduced acyl group prevents over-reaction on the aromatic ring.

Cycloaddition Reactions

A powerful and widely employed strategy for synthesizing substituted anthraquinones is the Diels-Alder reaction . This method constructs the core ring system rather than substituting a pre-existing one. A common approach involves the reaction of 1,4-naphthoquinone (B94277) with a substituted 1,3-diene, followed by an oxidation step to achieve aromatization. orgsyn.org For instance, the synthesis of 2,3-dimethylanthraquinone (B181617) is efficiently achieved by reacting 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene (B165502) and subsequently dehydrogenating the adduct, often through air oxidation in an ethanolic potassium hydroxide (B78521) solution. orgsyn.org A similar strategy could be envisioned for 2-(1,1-dimethylpropyl)anthraquinone, where a diene bearing the appropriate precursor to the 1,1-dimethylpropyl group is used.

Intramolecular Cyclization

An alternative C-C bond formation strategy involves the intramolecular cyclization of a precursor molecule. For example, substituted o-benzoylbenzoic acids can be cyclized under acidic conditions (e.g., using oleum (B3057394) or polyphosphoric acid) to form the anthraquinone tricyclic system. orgsyn.orggoogle.com This approach effectively constitutes an intramolecular Friedel-Crafts acylation, forming the final ring of the anthraquinone core.

Electrophilic Aromatic Substitution Limitations and Alternatives

While electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, its direct application to the synthesis of this compound is fraught with challenges. masterorganicchemistry.com

Limitations of Direct Alkylation

The direct Friedel-Crafts alkylation of anthraquinone suffers from several significant drawbacks:

Carbocation Rearrangement: Although the tertiary carbocation required for the 1,1-dimethylpropyl group is relatively stable, the harsh Lewis acid conditions can potentially promote rearrangement reactions, leading to a mixture of isomeric products.

Polyalkylation: The introduction of an alkyl group onto an aromatic ring typically activates it toward further electrophilic attack. uci.edu This can lead to the addition of multiple alkyl groups, reducing the yield of the desired mono-substituted product.

Poor Regioselectivity and Ring Deactivation: The anthraquinone system is heavily deactivated towards electrophilic substitution due to the electron-withdrawing nature of its two carbonyl groups. Direct substitution is difficult, and when it does occur, it often yields a mixture of products with poor regioselectivity. For instance, the direct nitration of anthraquinone is known to produce a complex mixture of 1-, 2-, and dinitroanthraquinones. google.com

Alternatives to Direct EAS

Given these limitations, alternative synthetic routes are generally preferred.

Alternative MethodAdvantage over Direct EASRelevant Example
Friedel-Crafts Acylation + Reduction Prevents poly-substitution (acyl group is deactivating); Acylium ions do not rearrange.Synthesis of various alkylated aromatics where direct alkylation fails.
Diels-Alder Cycloaddition Bypasses substitution on a deactivated ring; Provides high regiochemical control.Synthesis of 2,3-dimethylanthraquinone from 1,4-naphthoquinone. orgsyn.org
Intramolecular Cyclization Constructs the core with defined substitution, avoiding intermolecular selectivity issues.Ring closure of o-benzoylbenzoic acid to form the anthraquinone skeleton. google.com

The most effective alternative is often a cycloaddition reaction, which builds the substituted ring system in a controlled manner, thereby avoiding the issues inherent to substituting the strongly deactivated anthraquinone nucleus. orgsyn.org

Nucleophilic Substitution Reactions under Mild Conditions

Nucleophilic aromatic substitution (SNAr) presents another pathway for functionalizing the anthraquinone core. These reactions typically require the ring to be activated by potent electron-withdrawing groups and a good leaving group. For anthraquinone derivatives, this often means starting with a halogenated precursor.

The Ullmann coupling reaction is a notable method that facilitates nucleophilic substitution under relatively mild conditions. researchgate.net This reaction typically uses a copper catalyst to promote the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol. Research on the synthesis of 4-substituted 1-aminoanthraquinones has demonstrated the successful substitution of bromine from 1-amino-4-bromo-9,10-anthraquinones using various amines in the presence of a copper catalyst. researchgate.netnih.gov

While these examples demonstrate C-N bond formation, the principle can be extended to other nucleophiles. A synthetic route to this compound via this method would be indirect, likely involving the synthesis of a 2-haloanthraquinone followed by a copper-catalyzed cross-coupling reaction with a suitable organometallic reagent containing the 1,1-dimethylpropyl moiety. The development of efficient syntheses for 2,6-disubstituted 9-selenabicyclo[3.3.1]nonanes via nucleophilic substitution highlights the utility of this approach for creating C-S bonds under mild conditions, which proceeds by generating a dithiolate anion that reacts with alkylating agents. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. The choice of catalyst, solvent, temperature, and stoichiometry are all key factors.

For the Diels-Alder/oxidation pathway , which stands out as a highly viable route, several parameters can be tuned:

Catalyst: While the reaction can proceed thermally, Lewis acids or specialized catalysts like high-vanadium heteropoly acids can be used to accelerate the cycloaddition step. researchgate.net

Oxidation Step: The dehydrogenation of the Diels-Alder adduct is crucial. Bubbling air through an ethanolic potassium hydroxide solution is an effective and economical method for aromatization. orgsyn.org The concentration of the base and reaction time must be controlled to ensure complete conversion without promoting side reactions.

Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Alcohols are commonly used for the dehydrogenation step. orgsyn.org

For the Friedel-Crafts acylation-reduction pathway , optimization involves:

Lewis Acid Stoichiometry: More than two equivalents of the Lewis acid catalyst (e.g., AlCl₃) are required, as the carbonyl groups of anthraquinone will complex with it. Careful control of the amount is needed to ensure reactivity without causing degradation.

Temperature Control: Friedel-Crafts reactions can be highly exothermic. Maintaining a low temperature during the addition of reagents is often necessary to prevent side reactions and improve selectivity.

Reduction Step: The choice between Clemmensen and Wolff-Kishner reduction depends on the substrate's sensitivity to acid versus base. The conditions for each must be optimized to achieve complete reduction of the ketone without affecting other parts of the molecule.

Below is a table summarizing key optimization parameters for the two most promising synthetic routes.

Synthetic RouteParameterVariable OptionsImpact on Yield/Purity
Diels-Alder Cycloaddition CatalystThermal, Lewis Acid (e.g., AlCl₃), Heteropoly Acid researchgate.netCan increase reaction rate and influence regioselectivity.
SolventToluene, Ethanol, Acetic AcidAffects solubility of reactants and rate of subsequent oxidation.
Oxidizing AgentAir/O₂, Sulfur, DDQChoice impacts reaction time, temperature, and potential byproducts.
Friedel-Crafts Acylation Lewis AcidAlCl₃, FeCl₃, SnCl₄Choice of acid and its stoichiometry affects reactivity and potential for side reactions.
SolventCS₂, Nitrobenzene, DichloroethaneInfluences catalyst activity and solubility; must be inert to reaction conditions.
Temperature-10°C to Room TemperatureLower temperatures generally improve selectivity and reduce byproduct formation.

By carefully selecting and optimizing these conditions, the synthesis of this compound can be achieved with enhanced yield and purity, avoiding the pitfalls of less controlled synthetic methods.

Advanced Spectroscopic and Computational Characterization of 2 1,1 Dimethylpropyl Anthraquinone

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments, Connectivity, and Substitution Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and substitution patterns of the protons and carbons in 2-(1,1-Dimethylpropyl)anthraquinone.

In the ¹H NMR spectrum of related anthraquinone (B42736) derivatives, aromatic protons typically appear in the downfield region, often between 7.0 and 8.5 ppm. mdpi.comchemicalbook.com For this compound, the protons on the anthraquinone core would exhibit complex splitting patterns due to coupling with neighboring protons. The signals for the 1,1-dimethylpropyl substituent would be found in the upfield region. Specifically, the methyl protons would likely produce a sharp singlet, while the methylene (B1212753) and other methyl protons of the propyl group would show distinct multiplets. researchgate.net

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. The carbonyl carbons of the quinone structure are characteristically found at the most downfield chemical shifts, often above 180 ppm. researchgate.net Aromatic carbons resonate in the approximate range of 120-150 ppm. researchgate.net The carbons of the 1,1-dimethylpropyl group would appear in the upfield aliphatic region of the spectrum. The quaternary carbon of this group would have a distinct chemical shift compared to the methyl and methylene carbons. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the anthraquinone skeleton. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Anthraquinone Protons 7.5 - 8.4 126 - 136
Anthraquinone Carbons 181 - 183
C(O)
1,1-Dimethylpropyl Protons
-C(CH₃)₂ ~1.3 (singlet) ~35 (quaternary)
-CH₂CH₃ ~1.6 (quartet) ~32 (methylene)
-CH₂CH₃ ~0.9 (triplet) ~9 (methyl)

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 294.36 g/mol . kieraychem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 294. Fragmentation of the 1,1-dimethylpropyl group is expected, leading to a prominent peak corresponding to the loss of a propyl or butyl fragment. For instance, the loss of a C₄H₉ radical would result in a fragment ion at m/z 237. The base peak in the mass spectrum of the parent anthraquinone is often the molecular ion itself. chemicalbook.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of the compound. nih.govmdpi.com Using techniques like electrospray ionization (ESI), LC-MS can provide accurate mass measurements, further confirming the elemental composition. beilstein-journals.org

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M]⁺ 294 Molecular Ion
[M-C₄H₉]⁺ 237 Loss of the dimethylpropyl group
[M-CO]⁺ 266 Loss of a carbonyl group
[M-2CO]⁺ 238 Loss of two carbonyl groups

Note: The fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. chemicalbook.com

A strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups is expected in the region of 1670-1680 cm⁻¹. beilstein-journals.orgchemicalbook.com The presence of aromatic C=C stretching vibrations would be indicated by bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions. beilstein-journals.org The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the 1,1-dimethylpropyl group would be observed in the 2850-2970 cm⁻¹ range. beilstein-journals.org Bending vibrations for the alkyl groups would also be present at lower wavenumbers. beilstein-journals.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2970 Strong
C=O Stretch (Quinone) 1670 - 1680 Strong
Aromatic C=C Stretch 1580 - 1600, 1450 - 1500 Medium-Strong
Aliphatic C-H Bend 1365 - 1470 Medium

Note: The exact positions and intensities of the bands can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of anthraquinone and its derivatives typically displays several absorption bands. ikm.org.mynih.gov Strong, sharp bands are generally observed in the UV region (200-300 nm) due to π → π* transitions within the fused aromatic rings and the quinone core. ikm.org.my Weaker and broader bands are found in the visible region (350-450 nm), which are attributed to n → π* transitions of the carbonyl groups. ikm.org.my The position and intensity of these bands are influenced by the nature and position of substituents on the anthraquinone skeleton. nih.gov The 1,1-dimethylpropyl group, being an alkyl substituent, is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted anthraquinone. researchgate.net The solvent polarity can also affect the position of the absorption bands. nih.gov

Table 4: Typical UV-Vis Absorption Maxima for Anthraquinone Derivatives

Transition Wavelength Range (nm) Description
π → π* 240 - 280 High intensity, associated with the aromatic system
π → π* ~320 Lower intensity, associated with the quinone structure
n → π* ~400 Low intensity, characteristic of carbonyl groups

Note: The specific λmax values for this compound would need to be determined experimentally.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many anthraquinone derivatives exhibit fluorescence, and their emission characteristics are highly dependent on their structure and environment. ikm.org.myrsc.org The fluorescence emission of anthraquinones typically occurs at longer wavelengths than their absorption. ikm.org.my The quantum yield and lifetime of the fluorescence can be influenced by factors such as solvent polarity and the presence of substituents. rsc.org For this compound, the emission spectrum would provide insights into its excited state properties. The introduction of the alkyl group may subtly alter the emission profile compared to the parent anthraquinone.

Advanced Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data and to predict the properties of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound. researchgate.netwhiterose.ac.uk Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis absorption spectra, which can then be compared with experimental results. nih.gov These computational studies can also help in understanding the orientation of transition dipole moments and other photophysical parameters. whiterose.ac.uk

Density Functional Theory (DFT) for Electronic Structure, Optoelectronic Properties, and Energy Gaps (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. nih.gov For anthraquinone and its derivatives, DFT calculations have shown that substituents significantly influence the electronic structure and the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy level and decrease the gap, while electron-withdrawing groups generally lower both HOMO and LUMO energy levels. nih.gov The introduction of hydroxyl groups, for example, has been shown to influence the planarity and intramolecular hydrogen bonding within the anthraquinone structure, which in turn affects the electronic properties. researchgate.net The HOMO-LUMO gap for the parent anthraquinone has been calculated to be approximately 4.2 eV. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Anthraquinone Derivatives Using DFT.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Anthraquinone (AQ)-6.99-2.794.20 researchgate.net
Anthraquinone Thiophene (AQTh)-5.88-2.783.10 researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Singlet Oxygen Quantum Yields

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. It is a primary tool for calculating electronic absorption spectra (UV-Vis), phosphorescence energies, and other excited-state phenomena. researchgate.netmdpi.com For anthraquinone derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.netnii.ac.jp The first singlet excited state of many anthraquinone derivatives results from a π→π* transition from the HOMO to the LUMO. researchgate.net

A crucial application of understanding excited states is in photodynamic therapy, where a photosensitizer, upon light absorption, transfers its energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). nih.gov TD-DFT can help elucidate the mechanisms of intersystem crossing (the transition from a singlet excited state to a triplet excited state), which is a prerequisite for singlet oxygen generation. chemrxiv.org The quantum yield is typically determined experimentally by comparing the photosensitizer's ¹O₂ production to that of a standard reference compound under the same conditions. researchgate.netresearchgate.netnih.gov While specific ΦΔ values for this compound are not reported, related compounds are studied for these properties.

Table 2: Experimental Singlet Oxygen Quantum Yields (ΦΔ) for Various Photosensitizers.
PhotosensitizerSolventQuantum Yield (ΦΔ)Reference
Perinaphthenone (PN)Various~1.00 researchgate.netresearchgate.net
Rose BengalVarious~0.75 nih.gov
Methylene BlueVarious~0.52 nih.gov

Molecular Dynamics (MD) Simulations for Molecular Alignment and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on molecular conformations, alignment, and intermolecular forces such as hydrogen bonding and π-π stacking. nih.govmdpi.com

For anthraquinone derivatives, MD simulations are valuable for understanding how these molecules interact with their environment. For instance, simulations have been used to study the alignment of anthraquinone dyes within a liquid crystal host, which is crucial for their application in display technologies. nih.gov These studies reveal how factors like the length and position of substituent chains influence the dye's orientation and order parameter. nih.gov MD simulations have also been employed to investigate the intercalation of anthraquinone derivatives into DNA, examining the binding geometries, conformational changes, and the role of side chains in the interaction. nih.gov Such simulations can reveal unfavorable entropy changes upon binding or the localization of side chains within DNA grooves, providing insights for the design of new therapeutic agents. nih.gov

Computational Electrochemistry for Redox Potential Prediction

Computational electrochemistry, often utilizing DFT with a solvation model, is employed to predict the redox potentials of molecules. rsc.orgresearchgate.net For anthraquinones, which are known for their reversible redox behavior, these calculations are particularly relevant for applications in organic electronics and redox flow batteries. rsc.orgmdpi.com

Theoretical calculations can predict the one- and two-electron reduction potentials of anthraquinone derivatives. mdpi.com Studies have shown that these predicted values correlate well with experimental data obtained from techniques like cyclic voltammetry. rsc.orgsemanticscholar.org The substitution pattern on the anthraquinone core significantly impacts the redox potential. nih.gov For example, introducing electron-donating groups (like -NH₂) tends to make the redox potential more negative, while electron-withdrawing groups have the opposite effect. nih.govnih.gov Computational studies have successfully derived relationships that connect computed LUMO energies to experimental reduction potentials, creating a powerful tool for screening large numbers of candidate molecules for specific applications. nih.govjcesr.org

Table 3: Comparison of Calculated and Experimental First Reduction Potentials for Selected Anthraquinone (AQ) Derivatives in N,N-dimethylformamide.
CompoundCalculated Potential (mV)Measured Potential (mV)Reference
1-hydroxy-AQ-524.1-530.0 semanticscholar.org
2-hydroxy-AQ-746.7-707.5 semanticscholar.org
1-amino-AQ-814.4-816.4 semanticscholar.org
2-amino-AQ-881.3-875.9 semanticscholar.org
1,4-dihydroxy-AQ-415.5-423.9 semanticscholar.org
1,5-dihydroxy-AQ-375.5-369.1 semanticscholar.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Redox Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with a specific activity or property. researchgate.net For anthraquinones, QSAR studies have been developed to understand how different structural features influence their biological activities, such as antibacterial or antifouling properties. frontiersin.orgnih.gov The bioactivity of anthraquinones often depends on the presence and position of hydroxyl groups and other substituents on the aromatic rings. frontiersin.orgnih.gov

In the context of electrochemistry, structure-redox correlations are a key focus. Computational studies have established clear relationships between the electronic properties of substituents and the resulting redox potential of the anthraquinone derivative. nih.govjcesr.org For example, a direct correlation between the computed LUMO energy and the measured reduction potential has been demonstrated, allowing this parameter to be used as a descriptor for screening and designing new redox-active materials. nih.gov These correlations go beyond simple classifications of electron-donating or -withdrawing effects to provide predictable and controllable tuning of electrochemical properties. researchgate.net

Correlation of Experimental and Computational Data for Comprehensive Understanding

A comprehensive understanding of a molecule like this compound is best achieved by integrating computational predictions with experimental results. Computational methods provide a detailed, atomistic view of the underlying principles governing a molecule's behavior, while experimental data serves to validate and refine these theoretical models.

The synergy between theory and experiment is powerful. For instance, TD-DFT can calculate an electronic absorption spectrum, which can then be compared to an experimentally measured UV-Vis spectrum to confirm the accuracy of the computational model. nii.ac.jp Similarly, redox potentials calculated using computational electrochemistry can be benchmarked against values from cyclic voltammetry experiments. rsc.org Discrepancies between predicted and measured values can point to subtle effects not captured by the initial model, such as specific solvent or ion-pairing interactions, leading to a more refined and accurate theoretical description. nih.govresearchgate.net This iterative process of prediction, validation, and refinement accelerates the discovery and rational design of new materials with tailored optical, electronic, and redox properties for advanced applications. nih.govrsc.org

Advanced Applications and Research Directions for 2 1,1 Dimethylpropyl Anthraquinone in Materials Science and Catalysis

Organic Electronics and Semiconductor Applications

The exploration of anthraquinone (B42736) derivatives in organic electronics is an active area of research, driven by their inherent redox properties and the tunability of their electronic characteristics through chemical modification. However, specific studies detailing the performance of 2-(1,1-Dimethylpropyl)anthraquinone in electronic devices are not readily found.

N-type Organic Semiconductors in OFETs, OPVs, and OLEDs

Anthraquinone derivatives are recognized for their potential as n-type semiconductors, materials that conduct negative charge (electrons). This property is crucial for the development of complementary circuits in organic field-effect transistors (OFETs) and for optimizing the performance of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the anthraquinone core facilitates the injection and transport of electrons. While various substituted anthraquinones have been investigated in this context, specific performance data for this compound in OFETs, OPVs, or OLEDs, such as electron mobility, on/off ratios, and device efficiency, are not present in the available literature. Research on other derivatives, such as 2,6-diaryl-9,10-anthraquinones, suggests that the electronic properties can be tuned, indicating potential for applications in organic electronics. rsc.org

Impact of Substitution on Charge Transport Properties and Electron Injection

The performance of an organic semiconductor is intrinsically linked to its molecular structure. The type and position of substituent groups on the anthraquinone core can significantly influence its charge transport properties and the efficiency of electron injection from electrodes. Substituents can affect molecular packing in the solid state, which in turn governs the degree of intermolecular electronic coupling and, consequently, the charge carrier mobility. While general principles suggest that the bulky 1,1-dimethylpropyl group would influence solubility and film-forming properties, specific studies quantifying its effect on the charge transport and electron injection characteristics of the anthraquinone system are lacking.

Integration into Porous Organic Polymers (POPs) for Enhanced Electrochemical Performance

Incorporating redox-active units like anthraquinone into porous organic polymers (POPs) is a promising strategy for developing high-performance electrode materials for batteries and other electrochemical devices. rsc.org These polymers offer the potential for high specific capacity, good cycling stability, and fast charge-discharge rates due to their porous structure and the inherent redox activity of the anthraquinone moiety. While the synthesis and electrochemical behavior of various anthraquinone-containing POPs have been reported, there are no specific examples in the literature that utilize this compound as the monomeric unit. Consequently, data on the electrochemical performance, such as specific capacitance, energy density, and cycle life, for such a polymer are not available.

Photocatalytic Systems and Environmental Applications

Anthraquinone and its derivatives are known to act as photocatalysts, harnessing light energy to drive chemical reactions. These properties are of significant interest for environmental remediation and green chemistry applications.

Design and Synthesis of Immobilized Anthraquinones for Enhanced Photocatalytic Efficiency

Immobilizing photocatalysts onto solid supports is a key strategy to enhance their practical applicability by facilitating recovery and reuse, thereby reducing operational costs and preventing secondary pollution. researchgate.net While various methods have been developed for immobilizing different photocatalysts, including other anthraquinone derivatives, specific research detailing the design and synthesis of immobilized this compound for enhanced photocatalytic efficiency is not documented.

Photooxidation of Alcohols and Other Organic Substrates

Anthraquinone derivatives can photocatalytically promote the oxidation of a range of organic substrates, including alcohols, which is a fundamental transformation in organic synthesis. rsc.orgresearchgate.netmdpi.com The process typically involves the photo-excited anthraquinone abstracting a hydrogen atom from the alcohol, initiating an oxidation cascade. Although the general mechanism is understood for the anthraquinone class, specific data on the efficiency of this compound in the photooxidation of various alcohols and other organic substrates are not available. Performance metrics such as conversion rates, product selectivity, and quantum yields for specific reactions catalyzed by this compound have not been reported.

Degradation of Pollutants and Environmental Remediation

Anthraquinones (AQs) are recognized as highly effective photosensitizers and redox-active electron transfer mediators in photocatalysis. nih.govresearchgate.net This makes them valuable for breaking down persistent organic pollutants in water. When exposed to light, AQs can become excited and initiate a series of reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents capable of degrading a wide range of contaminants. nih.govresearchgate.net

Research into anthraquinone-based photocatalytic systems has demonstrated their potential for addressing significant environmental challenges. researchgate.net For instance, derivatives like disodium (B8443419) anthraquinone-2,6-disulfonate (AQDS) have been shown to enhance the removal of heavy metals like hexavalent chromium (Cr(VI)) when used with biochar. nih.gov The AQDS acts as an electron shuttle, accelerating the reduction of toxic Cr(VI) to the less harmful Cr(III). nih.gov While direct studies on this compound for this specific application are limited, the fundamental mechanism is tied to the anthraquinone core. The alkyl group, such as the 1,1-dimethylpropyl substituent, primarily modifies solubility in different media, which could be leveraged to optimize its use in specific remediation scenarios, for example, in treating water contaminated with non-polar pollutants.

A significant challenge in using AQs for practical photocatalytic applications is their potential for low electrical conductivity and secondary contamination due to their solubility. nih.govresearchgate.net A key research direction is the immobilization of AQs onto solid supports, such as graphene or other carbon materials, to create stable and reusable photocatalysts. nih.govresearchgate.net

Clean Energy Production

The same photochemical properties that make anthraquinones effective for pollutant degradation also make them suitable for clean energy applications, particularly in photocatalytic hydrogen (H₂) production. nih.govresearchgate.net The process involves an anthraquinone derivative acting as a photosensitizer that absorbs light and mediates electron transfer to a catalyst, which then reduces protons from water to produce H₂ gas.

Recent studies have explored molecular copper-anthraquinone complexes as photocatalysts for visible-light-driven H₂ production. acs.org These systems utilize the anthraquinone ligands as built-in photosensitizers, eliminating the need for additional components. Under blue light irradiation, one such complex demonstrated undiminished activity for over 42 days, highlighting the potential for creating highly robust systems for clean fuel generation. acs.org The role of the alkyl group on the anthraquinone in these systems would be to fine-tune the electronic properties and stability of the metal complex.

Catalysis Beyond Hydrogen Peroxide Production

The catalytic activity of this compound and its congeners is not limited to peroxide production. The reversible redox behavior of the quinone/hydroquinone (B1673460) system is being harnessed in next-generation energy storage devices and electrocatalysis.

Investigations in Metal-Ion Batteries and Supercapacitors

Anthraquinones are promising organic electrode materials for lithium-ion batteries (LIBs) and supercapacitors due to their high theoretical capacity, sustainability, and the ability to undergo reversible two-electron redox reactions. nih.govmdpi.com A primary challenge, however, is the dissolution of simple anthraquinones into the organic electrolytes used in batteries, which leads to poor cycling stability. researchgate.net

To overcome this, researchers are developing various strategies. One approach involves creating metal-organic frameworks (MOFs) where anthraquinone-dicarboxylate ligands are coordinated to metal ions like zinc or manganese. mdpi.comresearchgate.net This structure physically prevents the active material from dissolving. Another strategy involves modifying the anthraquinone molecule itself. For example, the introduction of methoxy (B1213986) groups has been shown to reduce solubility and enhance cycling performance in LIBs. researchgate.netnih.gov

In the realm of supercapacitors, anthraquinone-modified carbon materials have been used to construct high-performance devices. researchgate.netresearchgate.net By grafting anthraquinone molecules onto the surface of carbon fabric electrodes, researchers have developed asymmetric supercapacitors with extended voltage windows and significantly higher energy densities compared to standard carbon-based devices. researchgate.netresearchgate.net Dual-redox systems, incorporating sodium anthraquinone-2-sulfonate (AQS) at the negative electrode and potassium bromide at the positive electrode, have achieved energy densities of 32.05 Wh kg⁻¹ and shown no decay over 10,000 cycles. iaea.org The 1,1-dimethylpropyl group in this compound could play a role in tuning the interaction with carbon surfaces or electrolyte components in such applications.

Research Findings on Anthraquinone Derivatives in Energy Storage
Anthraquinone DerivativeApplicationKey FindingReference
Anthraquinone-2,3-dicarboxylate Zinc/Manganese MOFsLithium-Ion Battery CathodeMOF structure suppresses dissolution of the active material, improving cycle stability. The ZnAQDC electrode showed an initial discharge capacity of ~85 mAh g⁻¹. mdpi.comresearchgate.net
2,6-dimethoxy-9,10-anthraquinone (DMAQ)Lithium-Ion Battery CathodeReduced solubility in ether-based electrolytes and greatly enhanced cycling performance compared to unsubstituted anthraquinone. researchgate.netnih.gov
Anthraquinone-modified Carbon FabricAsymmetric SupercapacitorExtended the negative potential limit, allowing for higher cell voltages and an energy density of 26.7 Wh kg⁻¹. researchgate.net
Sodium anthraquinone-2-sulfonate (AQS)Dual-Redox SupercapacitorUsed with KBr, achieved an energy density of 32.05 Wh kg⁻¹ with excellent stability over 10,000 cycles. iaea.org

Electrocatalysis

The ability of anthraquinones to mediate electron transfer makes them effective electrocatalysts. They can be incorporated into electrode materials to facilitate redox reactions that are otherwise slow. For example, anthraquinone has been used as a redox mediator to promote the electrochemical reduction kinetics of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) functional polymers, which are used in organic redox flow batteries. acs.org This catalytic effect enabled the utilization of a two-electron redox process, significantly boosting the discharge capacity. acs.org

Hybrid films of polyaniline (PANI) doped with anthraquinone-2-sulfonate (AQS) have shown high electrocatalytic activity for the two-electron reduction of oxygen. nih.gov The porous, sponge-like morphology of the AQS/PANI film provides numerous active sites, facilitating efficient electron transfer. nih.gov Such materials are promising for applications in fuel cells and sensors. The specific properties of this compound, particularly its hydrophobicity imparted by the alkyl group, could be advantageous in designing electrocatalysts for use in aqueous or non-aqueous environments, influencing the catalyst-substrate interaction at the electrode interface.

Future Research Avenues and Design Principles for Next-Generation Anthraquinone-Based Materials

The future of anthraquinone-based materials in catalysis and materials science is bright, with several promising research directions emerging. A central theme is the rational design of molecules and materials to overcome existing limitations and enhance performance.

Key Design Principles and Future Avenues:

Immobilization and Heterogenization: To prevent the dissolution of active molecules in liquid-phase applications (e.g., batteries, photocatalysis), future work will focus on grafting or polymerizing anthraquinone derivatives onto solid supports like graphene, carbon nanotubes, and silica. nih.govresearchgate.net This enhances stability and reusability, which are critical for practical applications.

Molecular Engineering for Functionality: The anthraquinone core can be systematically functionalized to tune its properties. Adding electron-withdrawing or -donating groups can alter the redox potential for battery applications. researchgate.net Incorporating ionic groups can increase solubility and conductivity for use in redox flow batteries. aalto.fi For this compound, further modification of the aromatic core could optimize it for applications beyond H₂O₂ production.

Development of Advanced Architectures: The creation of well-defined architectures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) containing anthraquinone units is a promising strategy. mdpi.comresearchgate.net These structures offer high surface area, permanent porosity, and long-range order, providing an ideal environment for catalytic and electrochemical processes.

Hybrid Materials and Composites: Combining anthraquinones with other functional materials can lead to synergistic effects. For example, composites of anthraquinones with conductive polymers or semiconductor nanoparticles can enhance charge separation and transport in photocatalytic and electrocatalytic systems. nih.govnih.gov

By pursuing these research avenues, scientists can unlock the full potential of the anthraquinone scaffold, leading to the development of next-generation materials for a sustainable future. The principles learned from studying various derivatives will be instrumental in guiding the application of specific compounds like this compound in these advanced technological fields.

Q & A

Q. What are the primary synthetic routes for 2-(1,1-Dimethylpropyl)anthraquinone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where ortho-dicarboxylic acid chlorides react with aromatic substrates under mild conditions . Alternatively, reflux methods using acetic acid and sodium acetate (e.g., for anthraquinone derivatives) may be adapted, though optimization of temperature, solvent polarity, and catalyst (e.g., Lewis acids) is critical for yield . Comparative studies of these methods should include purity analysis (HPLC) and spectroscopic validation (NMR, IR).

Q. What handling and storage protocols are recommended for this compound based on its physicochemical properties?

The compound is a yellow crystalline solid (melting point: 60–65°C, density: 1.148 g/cm³) . Avoid dust formation and store in a cool, ventilated area. Use personal protective equipment (safety glasses, gloves, respirators) to minimize exposure, as toxicological data are limited . For lab-scale use, inert-atmosphere storage (argon) is advised to prevent oxidation.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • X-ray crystallography : Resolves stereochemical details (e.g., substituent positioning), as demonstrated for related anthraquinones .
  • NMR spectroscopy : ¹H/¹³C NMR identifies alkyl group integration (e.g., dimethylpropyl) and aromatic proton splitting patterns.
  • HPLC-MS : Quantifies purity and detects by-products (e.g., isomers from incomplete alkylation) .

Q. How should researchers address the lack of toxicological and ecological data in safety assessments?

Use tiered testing:

In vitro assays : Ames test (mutagenicity), cytotoxicity screening (e.g., MTT assay on mammalian cell lines).

Ecotoxicity models : Daphnia magna acute toxicity (OECD 202) or algal growth inhibition (OECD 201) .

QSAR modeling : Predict endpoints using cheminformatics tools (e.g., EPI Suite) if experimental data remain unavailable .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-product formation?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For Friedel-Crafts synthesis, increasing Lewis acid (e.g., AlCl₃) concentration may improve acylation efficiency but risks side reactions (e.g., over-alkylation) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before by-product formation .

Q. What strategies are effective for analyzing complex reaction mixtures containing structural isomers (e.g., 2-(1,2-dimethylpropyl)anthraquinone)?

  • Chromatographic separation : Employ UPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve isomers .
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers via exact mass and fragmentation patterns .
  • Computational modeling : Compare DFT-calculated NMR shifts with experimental data to assign structures .

Q. How can computational tools predict physicochemical or biological properties of this compound?

  • QSPR models : Corrogate descriptors (e.g., logP, molar refractivity) with solubility or toxicity using software like COSMOtherm .
  • Molecular docking : Screen for potential biological targets (e.g., cytochrome P450 enzymes) using crystal structures from the PDB .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point variability)?

  • Cross-validation : Replicate measurements using differential scanning calorimetry (DSC) and compare with literature (e.g., 60–65°C vs. anthraquinone derivatives).
  • Purity verification : Impurities (e.g., residual solvents) may depress melting points; use elemental analysis or X-ray diffraction to confirm crystallinity .

Q. What experimental frameworks are suitable for investigating the compound’s role in biological systems (e.g., enzyme inhibition or signaling pathways)?

  • Kinetic assays : Measure inhibition constants (Ki) against target enzymes (e.g., oxidoreductases) using spectrophotometric methods .
  • Transcriptomics/proteomics : Expose cell lines (e.g., HepG2) to the compound and analyze differential gene/protein expression via RNA-seq or LC-MS/MS .

Methodological Notes

  • Synthesis : Prioritize Friedel-Crafts acylation for scalability, but validate purity rigorously .
  • Safety : Assume potential toxicity due to structural analogs (e.g., anthraquinones with nephrotoxic effects ).
  • Data gaps : Combine experimental and computational approaches to address missing toxicological endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.